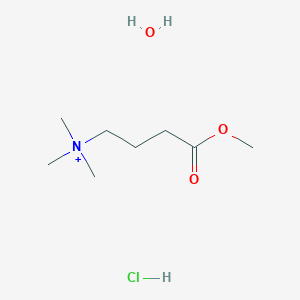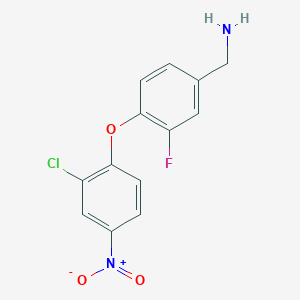
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is an organic compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, followed by a nucleophilic substitution reaction with 3-fluoroaniline. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its aromatic structure and functional groups make it suitable for binding to specific enzymes, allowing researchers to investigate enzyme mechanisms and kinetics.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-nitrophenoxy)acetic acid
- 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is unique due to the presence of both chloro and nitro groups on the phenoxy ring, combined with a fluorophenyl group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H10ClFN2O3 |
|---|---|
Molecular Weight |
296.68 g/mol |
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10ClFN2O3/c14-10-6-9(17(18)19)2-4-12(10)20-13-3-1-8(7-16)5-11(13)15/h1-6H,7,16H2 |
InChI Key |
OJNYKAONZRQEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


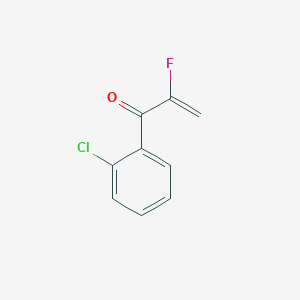
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)


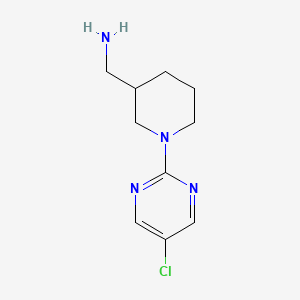
![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)
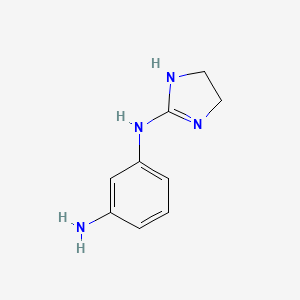


![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)
